3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 3 with a 4-fluorobenzylthio group and at position 6 with a thiophen-2-yl moiety. The compound’s molecular formula is C₁₇H₁₂FN₄S₂, with a calculated molecular weight of 358.86 g/mol. Its structure combines electron-withdrawing (fluorine) and aromatic (thiophene) groups, which may influence its physicochemical properties, such as solubility and lipophilicity, and biological interactions.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYCZXIMFWYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the 4-fluorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorophenylmethylthiol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-fluorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazolopyridazine core, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium catalyst in a Buchwald-Hartwig amination.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the triazolopyridazine core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring and the triazolopyridazine core.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can inhibit the activity of the target enzyme or receptor, thereby modulating the associated biological pathway. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering biological activity and selectivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Comparisons
Biological Activity Trends
- TPA023 () demonstrates that fluorophenyl and triazolylmethoxy substituents confer selectivity for GABAA receptor subtypes (α2/α3), avoiding sedation associated with α1 activation. The target compound’s fluorobenzylthio group may similarly modulate receptor subtype selectivity.
- Compound 18 () highlights the role of dimethoxyphenyl and tetrahydrofuran-oxy groups in PDE4 inhibition. The target compound’s thiophene moiety could reduce PDE4 affinity compared to bulkier substituents but may improve solubility .
Synthetic Accessibility
- The target compound’s benzylthio and thiophene groups are likely introduced via nucleophilic substitution or Suzuki coupling, as seen in related syntheses (). These methods contrast with the multi-step routes required for TPA023 ’s triazolylmethoxy groups .
Physicochemical Properties
- Compared to 6-(pyridin-4-yl) derivatives (), the target compound’s thiophene group may reduce water solubility (e.g., 33.7 µg/mL for a pyridinyl analog) due to increased hydrophobicity, impacting bioavailability .
Research Implications and Gaps
- Pharmacological Profiling : The target compound lacks direct activity data. Testing against PDE4 isoforms or GABAA receptors, as done for TPA023 and Compound 18, is critical to validate inferred mechanisms .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing fluorine with chlorine or varying the thioether linker) could optimize potency and selectivity.
- Comparative Toxicity: notes mild-to-potent antimicrobial activity in phenyl-substituted analogs, suggesting the need for cytotoxicity screening of the fluorobenzylthio derivative .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a 4-fluorobenzylthio group and a thiophen-2-yl moiety. The molecular formula is , and it has a molecular weight of 342.41 g/mol. Its unique structure contributes to its diverse biological activities, particularly in oncology and infectious disease research.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to cancer progression and inflammation.
Antitumor Activity
A notable study evaluated the compound's effect on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound has IC50 values in the low micromolar range, demonstrating its potential as an antitumor agent.
The antitumor activity is thought to be mediated through the inhibition of c-Met kinase, a critical regulator in tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cells was confirmed through Annexin V-FITC/PI staining assays.
Antimicrobial Activity
Research into the antimicrobial properties of this compound revealed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound Name | Antitumor Activity (IC50 μM) | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | Moderate | Methylsulfanyl group |
| 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | Low | Different positioning of functional groups |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Lung Cancer : In vivo studies demonstrated significant tumor reduction in A549 xenograft models when treated with this compound.
- Bacterial Infection Models : Efficacy was noted in murine models infected with resistant strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
